molecular formula C20H23N3O4S B2479685 4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899756-58-2

4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2479685
CAS RN: 899756-58-2
M. Wt: 401.48
InChI Key: CVHBBLXFZOFPCW-UHFFFAOYSA-N
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Description

4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Cyclized Substituted Thioureas Synthesis : This research highlights the preparation of 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones through a process involving the synthesis of N-substituted-o-nitrobenzylamines, suggesting their potential antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961).
  • Bioreductively Activated Pro-drug System : A study explored the synthesis of 5-substituted isoquinolin-1-ones as potential bioreductively activated pro-drug systems for selective therapeutic drug release in hypoxic solid tumors, highlighting the innovative approach towards targeted cancer therapy (Berry et al., 1997).
  • Quinazoline Ligands for Ni(II) Complexes : Research on mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands presented their synthesis, structural characterization, and antimicrobial activities, demonstrating the diverse applications of quinazoline derivatives in materials science and bioactive compound development (Chai et al., 2017).

Antimicrobial Activities

  • Antimicrobial Schiff Bases : A study on Schiff bases derived from 1,3,4-thiadiazole compounds investigated their antimicrobial properties. The research found that specific compounds exhibited high DNA protective ability and strong antimicrobial activity against certain pathogens, suggesting potential for chemotherapy drug utilization (Gür et al., 2020).
  • Quinazoline Derivatives as Corrosion Inhibitors : An electrochemical study explored the use of quinazoline Schiff base compounds as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating the compound's potential in industrial applications to prevent corrosion with high efficiency (Khan et al., 2017).

properties

IUPAC Name

4-[(3-nitrophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-20-21-19(28-13-14-5-3-6-15(11-14)23(25)26)17-8-1-2-9-18(17)22(20)12-16-7-4-10-27-16/h3,5-6,11,16H,1-2,4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHBBLXFZOFPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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